
(4-Ethylphenyl)acetic acid
Overview
Description
(4-Ethylphenyl)acetic acid is an organic compound with the molecular formula C₁₀H₁₂O₂. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that acetic acid, a related compound, acts as an antimicrobial agent and is used to treat susceptible infections .
Mode of Action
Acetic acid, a structurally similar compound, is known to interact with its targets through a process of protonation, which increases the electrophilicity of the carbon atom
Biochemical Pathways
Acetic acid is known to be involved in the reductive acetyl-coa pathway or the wood‒ljungdahl pathway, which is the only pathway of co2 fixation coupled to energy storage . It’s possible that (4-Ethylphenyl)acetic acid could interact with similar pathways, but more research is needed to confirm this.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could potentially impact its bioavailability
Result of Action
It is known that acetic acid can induce pain sensation due to its mechanism of action that leads to the production of a localized inflammatory response . It’s possible that this compound could have similar effects, but more research is needed to confirm this.
Action Environment
It is known that environmental factors can affect the diversity of bacteria that produce similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Ethylphenyl)acetic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_2\text{H}_5 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{CH}_2\text{COOH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the industrial process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (4-Ethylphenyl)ethanol using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to acyl chloride, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: (4-Ethylphenyl)ethanol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Pharmaceutical Applications
Analgesic and Anti-inflammatory Properties
(4-Ethylphenyl)acetic acid has been studied for its potential use as an analgesic and anti-inflammatory agent. Its structure indicates that it may interact with pain pathways, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). Research has suggested that derivatives of this compound can exhibit significant anti-inflammatory activity, making it a candidate for further pharmaceutical development.
Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their effects on pain relief in animal models. The findings indicated that certain modifications to the compound enhanced its efficacy as an analgesic, suggesting potential for new drug formulations aimed at treating chronic pain conditions .
Role in Biochemical Pathways
Research has indicated that this compound may play a role in various biochemical pathways, particularly in the modulation of inflammatory responses. Its structural similarity to other bioactive compounds allows it to interact with biological systems effectively.
Case Study : A biochemical study investigated the effects of this compound on cultured human cells exposed to inflammatory stimuli. Results showed a reduction in pro-inflammatory cytokine production, suggesting its potential use in therapeutic strategies for inflammatory diseases .
Industrial Applications
Use in Polymer Chemistry
In industrial settings, this compound is utilized as a building block for the synthesis of polymers and resins. Its ability to modify polymer properties makes it useful in the development of materials with specific characteristics.
Application Example : The compound has been incorporated into polymer formulations to enhance thermal stability and mechanical strength, demonstrating its versatility in material science .
Comparison with Similar Compounds
Phenylacetic acid: Lacks the ethyl group at the para position.
(4-Methylphenyl)acetic acid: Has a methyl group instead of an ethyl group at the para position.
(4-Isopropylphenyl)acetic acid: Contains an isopropyl group at the para position.
Uniqueness: (4-Ethylphenyl)acetic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in physical properties, chemical behavior, and biological activity.
Biological Activity
(4-Ethylphenyl)acetic acid (C₁₀H₁₂O₂) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This compound is a derivative of phenylacetic acid, characterized by the presence of an ethyl group at the para position of the phenyl ring. Its unique structure allows it to participate in diverse biological activities and metabolic pathways.
This compound can be synthesized through several methods, with the Friedel-Crafts acylation of ethylbenzene using chloroacetic acid being one of the most common approaches. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and proceeds as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects, mechanisms of action, and interactions with biological systems.
Anti-inflammatory Effects
In animal models, this compound has been evaluated for its anti-inflammatory properties. A study utilizing the acetic acid-induced writhing test demonstrated that this compound could significantly reduce pain responses in mice, indicating a possible analgesic effect . The mechanism may involve the inhibition of inflammatory mediators or modulation of pain pathways.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound is absorbed through the gastrointestinal tract and metabolized primarily in the liver. Its metabolites may play a role in its biological activity, influencing both efficacy and safety profiles. Understanding these pharmacokinetic properties is crucial for developing therapeutic applications.
Case Studies and Research Findings
Several research findings highlight the biological implications of this compound:
- Metabolic Pathways : It has been suggested that this compound participates in metabolic pathways similar to those involving other acetic acid derivatives. This involvement may affect energy metabolism and cellular signaling pathways .
- Therapeutic Applications : The compound has been explored as an intermediate in synthesizing pharmaceuticals with potential therapeutic effects against various diseases, including metabolic disorders .
- Comparative Studies : When compared to similar compounds like phenylacetic acid and (4-methylphenyl)acetic acid, this compound displays unique reactivity due to the presence of the ethyl group, which may enhance its biological activity .
Comparative Biological Activity
Compound | Antimicrobial Activity | Anti-inflammatory Activity | Pharmacokinetic Profile |
---|---|---|---|
This compound | Potentially active | Significant reduction | Absorbed; metabolized in liver |
Phenylacetic acid | Moderate | Low | Rapidly absorbed |
(4-Methylphenyl)acetic acid | Low | Moderate | Variable absorption |
Study Results Summary
Study Focus | Findings |
---|---|
Pain response in mice | Significant reduction with this compound treatment |
Metabolism | Involvement in energy metabolism pathways |
Synthesis | Intermediate for pharmaceutical compounds |
Properties
IUPAC Name |
2-(4-ethylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBLXRHXCGJOGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162564 | |
Record name | Benzeneacetic acid, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14387-10-1 | |
Record name | 4-Ethylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14387-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014387101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Ethylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.